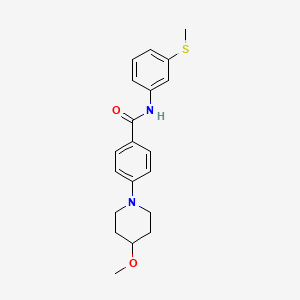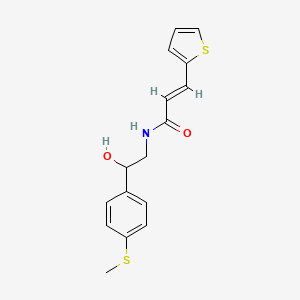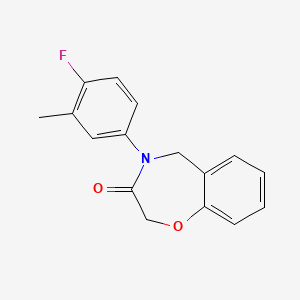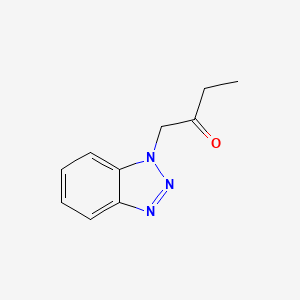
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the compound can form hydrogen bonds with these targets, leading to biological activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
Uniqueness: 6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one stands out due to its specific arrangement of hydroxyl and bromine groups, which can influence its reactivity and biological activity. This arrangement allows for unique interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGKMDRSCCBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2983475.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)
![methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate](/img/structure/B2983492.png)



